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Compound Name:
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dimethylcyclohexanone

CAS No.: 123214-39-1

Cat. No.: B189806

Get Quote

An In-Depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,2-
dimethylcyclohexanone, a substituted cyclic keto-alcohol of significant interest in synthetic

organic chemistry. We delve into its fundamental physicochemical properties, explore detailed

synthetic methodologies with a focus on achieving stereochemical control, and discuss its

applications as a versatile chiral building block, particularly within the context of pharmaceutical

research and drug development. This document is intended for researchers, scientists, and

professionals in drug development who require a detailed understanding of this compound's

synthesis and utility. We will explore a validated protocol for a closely related isomer to

demonstrate the practical synthesis of chiral hydroxy ketones, providing insights into the

experimental causality and validation.
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4-Hydroxy-2,2-dimethylcyclohexanone belongs to a class of bifunctional molecules that

possess both a ketone and a secondary alcohol within a cyclohexane framework. The

presence of the gem-dimethyl group at the C2 position introduces conformational rigidity and a

distinct steric environment, influencing the molecule's reactivity. The hydroxyl group at the C4

position creates a chiral center, making its enantiomerically pure forms valuable starting

materials for the asymmetric synthesis of complex natural products and pharmaceutical agents.

Substituted cyclohexanone derivatives are prevalent scaffolds in medicinal chemistry, serving

as key intermediates in the synthesis of therapeutics ranging from cholinesterase inhibitors to

potential anticancer agents.[1][2] This guide will consolidate the technical data on this

compound and illustrate its synthetic utility.

Physicochemical Properties
The fundamental properties of 4-Hydroxy-2,2-dimethylcyclohexanone are summarized

below. Accurate characterization is the cornerstone of its effective use in any synthetic

workflow.

Property Value Source

IUPAC Name
4-hydroxy-2,2-

dimethylcyclohexan-1-one
ChemSigma[3]

Molecular Formula C₈H₁₄O₂ [1][3][4]

Molecular Weight 142.20 g/mol [1][4]

CAS Number 123214-39-1 [3]

Appearance Typically a solid or oil General knowledge

Synthesis and Stereochemical Control
The synthesis of chiral hydroxy ketones from prochiral diketones is a classic challenge in

organic synthesis. While a specific, peer-reviewed protocol for the 4-hydroxy isomer is not

readily available in the provided literature, an extensively documented and validated procedure

exists for the synthesis of its isomer, (S)-3-hydroxy-2,2-dimethylcyclohexanone, via microbial

reduction.[5] This process is an excellent illustration of achieving high enantioselectivity using

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b189806/docs?utm_src=pdf-body#4-hydroxy-2-2-dimethylcyclohexanone-molecular-weight
https://www.medchemexpress.com/4-hydroxy-3-3-dimethylcyclohexanone.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9893467/
https://www.benchchem.com/product/b189806/docs?utm_src=pdf-body#4-hydroxy-2-2-dimethylcyclohexanone-molecular-weight
https://chemsigma.com/product/product?productname=dimethylcyclohexanone&casno=123214-39-1
https://www.medchemexpress.com/4-hydroxy-3-3-dimethylcyclohexanone.html
https://chemsigma.com/product/product?productname=dimethylcyclohexanone&casno=123214-39-1
https://www.matrixscientific.com/product/buy-4-hydroxy-33-dimethylcyclohexanone
https://www.medchemexpress.com/4-hydroxy-3-3-dimethylcyclohexanone.html
https://www.matrixscientific.com/product/buy-4-hydroxy-33-dimethylcyclohexanone
https://chemsigma.com/product/product?productname=dimethylcyclohexanone&casno=123214-39-1
http://www.orgsyn.org/demo.aspx?prep=CV8P0312
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189806?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


biocatalysis and serves as a trustworthy model for the synthesis of related chiral building

blocks.

Causality in Experimental Design: The Case for
Biocatalysis
The choice of microbial reduction, specifically using baker's yeast (Saccharomyces cerevisiae),

is driven by the need for enantioselectivity. The reduction of the prochiral 2,2-

dimethylcyclohexane-1,3-dione with standard chemical reducing agents like sodium

borohydride would yield a racemic mixture of the hydroxy ketone. The enzymatic machinery

within the yeast, however, can differentiate between the two enantiotopic carbonyl groups,

leading to the preferential formation of one enantiomer—in this case, the (S)-enantiomer—with

high optical purity (96-99% ee).[5] This method is cost-effective, environmentally benign, and

highly effective for producing chiral building blocks essential for drug synthesis.

Workflow for Chiral Hydroxy Ketone Synthesis
The following diagram outlines the workflow for the microbial reduction of a prochiral diketone

to a chiral hydroxy ketone, a process directly applicable to the synthesis of compounds like 4-
Hydroxy-2,2-dimethylcyclohexanone from its corresponding dione.

Preparation

Biocatalytic Reduction Workup & Isolation Purification2,2-Dimethylcyclohexane-1,3-dione

Fermentation & Reduction
(30°C, 40-48 hr)

Substrate Addition

Baker's Yeast Suspension
(Sucrose, Water)

Addition of Celite & EtherReaction Completion Filtration
Flocculation Liquid-Liquid Extraction

(Ethyl Acetate)

Aqueous Filtrate
Silica Gel ChromatographyCrude Product (S)-3-Hydroxy-2,2-

dimethylcyclohexanone

Purified Product

Click to download full resolution via product page

Caption: Synthesis workflow for a chiral hydroxy ketone via microbial reduction.
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Detailed Experimental Protocol: Synthesis of (S)-3-
Hydroxy-2,2-dimethylcyclohexanone
This protocol is adapted from a peer-reviewed Organic Syntheses procedure and demonstrates

a reliable method for producing a closely related chiral hydroxy ketone.[5]

Materials:

2,2-Dimethylcyclohexane-1,3-dione (15 g, 0.107 mol)

Sucrose (240 g)

Dry Baker's Yeast (120 g)

Deionized Water (1200 mL)

95% Ethanol

Celite

Ethyl Acetate

Hexane

Silica Gel

Procedure:

Yeast Suspension: In a fermentor or large flask, dissolve 240 g of sucrose and 120 g of dry

baker's yeast in 1200 mL of water. Stir the fermenting mixture at 30°C for 10 minutes.

Substrate Addition: Dissolve 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL

of 95% ethanol. Add this solution portionwise to the yeast suspension.

Reduction: Stir the mixture vigorously at 30°C for 40–48 hours to allow for the enzymatic

reduction to proceed.
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Workup - Flocculation: Add approximately 200 mL of diethyl ether and 50 g of Celite to the

reaction mixture. Allow it to stand overnight. The Celite aids in flocculating the yeast cells,

facilitating their removal.

Filtration: Filter the mixture through a pad of Celite to remove the precipitated yeast cells.

Extraction: Extract the aqueous filtrate four times with 100 mL portions of ethyl acetate.

Combine the organic extracts.

Washing: Wash the combined organic layers with saturated sodium chloride solution, dry

over anhydrous magnesium sulfate, and filter.

Purification: Remove the solvent via rotary evaporation. Purify the resulting crude residue

(approx. 20 g) by column chromatography on silica gel, eluting with a hexane-ethyl acetate

gradient. This will separate the desired product from any unreacted starting material. The

procedure yields 7.7–7.9 g (47–52%) of the title compound.[5]

Spectroscopic Characterization and Validation
Confirming the structure and purity of the final compound is critical. Standard spectroscopic

techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR):

¹H NMR: Key signals would include a multiplet for the proton on the hydroxyl-bearing

carbon (C4-H), distinct signals for the axial and equatorial protons adjacent to the

carbonyl, and sharp singlets for the two methyl groups at the C2 position.

¹³C NMR: The most characteristic signal is the carbonyl carbon, which appears

significantly downfield (δ > 210 ppm).[5] Other key signals include the carbon bearing the

hydroxyl group (C4) and the quaternary C2 carbon.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption

band for the carbonyl (C=O) stretch (approx. 1710 cm⁻¹) and a broad absorption for the

hydroxyl (O-H) stretch (approx. 3400 cm⁻¹).
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the

molecular formula.

Chiral Analysis: To validate the enantiomeric excess (ee) of the product, a derivative is often

prepared. The hydroxy ketone can be esterified with a chiral agent like (S)-α-methoxy-α-

trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters can be

distinguished and quantified by high-performance liquid chromatography (HPLC) or high-field

NMR, allowing for precise determination of the optical purity.[5]

Role in Drug Development and Advanced Synthesis
4-Hydroxy-2,2-dimethylcyclohexanone is more than a chemical curiosity; it is a valuable

chiral building block. Its bifunctional nature allows for selective modification at either the ketone

or the alcohol, making it a versatile intermediate.

A Versatile Chiral Pool Intermediate
The true value of this compound lies in its utility as a starting material for more complex

molecules. The existing stereocenter at C4 can direct the stereochemical outcome of

subsequent reactions, a fundamental strategy in asymmetric synthesis.

Caption: Role of 4-Hydroxy-2,2-dimethylcyclohexanone as a versatile synthetic intermediate.

Application in Cholinesterase Inhibitor Synthesis
The structural motif of substituted hydroxycyclohexanones is a key component in the synthesis

of inhibitors for human acetylcholinesterase (hAChE). For instance, the closely related 4-

Hydroxy-3,3-dimethylcyclohexanone is explicitly identified as a key intermediate for

synthesizing hAChE inhibitors.[1] These inhibitors are critical drugs for managing the symptoms

of Alzheimer's disease. The cyclohexane scaffold provides a rigid framework to correctly orient

functional groups for optimal binding within the enzyme's active site. The synthesis of such

drugs often relies on the availability of chiral intermediates like 4-Hydroxy-2,2-
dimethylcyclohexanone to build the final, stereochemically defined therapeutic agent.
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4-Hydroxy-2,2-dimethylcyclohexanone is a valuable compound for synthetic chemists,

particularly those in the pharmaceutical industry. Its defined structure, combined with its two

distinct functional groups and inherent chirality, makes it an ideal starting point for constructing

complex molecular architectures. As demonstrated by the robust biocatalytic protocol for its

isomer, the synthesis of this and related chiral building blocks is a well-understood and reliable

process. Its documented role as a precursor scaffold for potent enzyme inhibitors underscores

its importance and ensures its continued relevance in the field of drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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